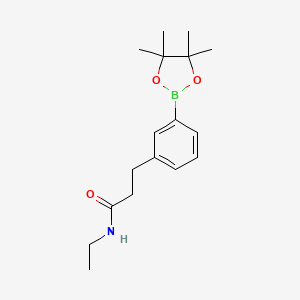
trans 2-(4-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-(4-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanecarboxylic acid: is a synthetic organic compound characterized by the presence of a cyclopropane ring substituted with a phenyl group and a carboxylic acid group. The trifluoroethoxy group attached to the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(4-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the trifluoroethoxyphenyl intermediate: This step involves the reaction of 2,2,2-trifluoroethanol with a suitable phenyl derivative under basic conditions to form the trifluoroethoxyphenyl intermediate.
Cyclopropanation: The trifluoroethoxyphenyl intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent, such as diazomethane or a Simmons-Smith reagent, to form the cyclopropane ring.
Industrial Production Methods
Industrial production of trans-2-(4-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanecarboxylic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
trans-2-(4-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanecarboxylic acid: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of trans-2-(4-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances its lipophilicity, facilitating its interaction with lipid membranes and proteins. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity towards target enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
trans-2-Phenylcyclopropanecarboxylic acid: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.
4-(2,2,2-Trifluoroethoxy)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group, leading to different applications and reactivity.
Uniqueness
- The presence of the trifluoroethoxy group in trans-2-(4-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanecarboxylic acid imparts unique chemical properties, such as increased lipophilicity and stability, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C12H11F3O3 |
|---|---|
Peso molecular |
260.21 g/mol |
Nombre IUPAC |
(1R,2R)-2-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)6-18-8-3-1-7(2-4-8)9-5-10(9)11(16)17/h1-4,9-10H,5-6H2,(H,16,17)/t9-,10+/m0/s1 |
Clave InChI |
QYJLJZWFIPKZOS-VHSXEESVSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)OCC(F)(F)F |
SMILES canónico |
C1C(C1C(=O)O)C2=CC=C(C=C2)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13718182.png)
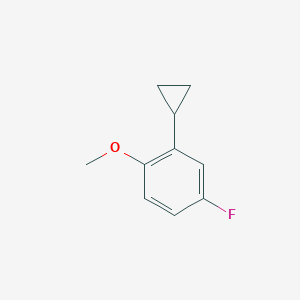
![Methyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718196.png)
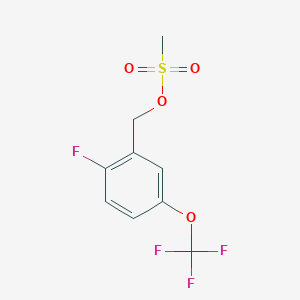
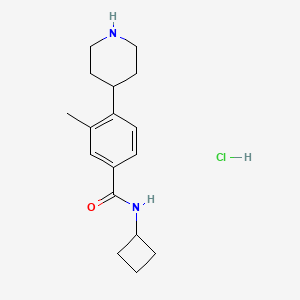
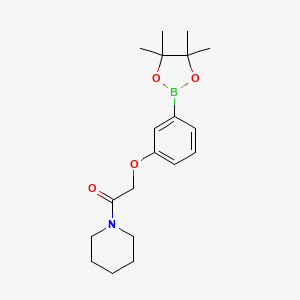
![1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13718216.png)
![1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13718222.png)
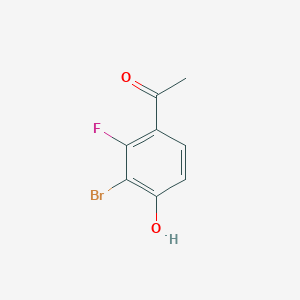
![3-[6-(tert-Butyl)-2-benzimidazolyl]aniline](/img/structure/B13718250.png)
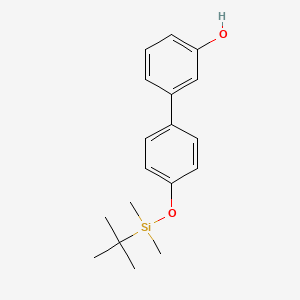

![7-Bromo-3-isobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13718263.png)
